N-cycloheptyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-cycloheptyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound would involve the following steps:
- Synthesis of the indole core.
- Introduction of the fluoro group at the 5-position of the indole ring.
- Attachment of the ethyl group to the indole nitrogen.
- Formation of the pyrrolidine ring.
- Introduction of the cycloheptyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods would depend on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 3-position of the indole ring .
Scientific Research Applications
N-cycloheptyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide .
- 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide .
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide .
Uniqueness
N-cycloheptyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the presence of the cycloheptyl moiety, which can influence its biological activity and chemical properties .
Properties
Molecular Formula |
C22H28FN3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-cycloheptyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H28FN3O2/c23-17-7-8-20-19(12-17)15(13-24-20)9-10-26-14-16(11-21(26)27)22(28)25-18-5-3-1-2-4-6-18/h7-8,12-13,16,18,24H,1-6,9-11,14H2,(H,25,28) |
InChI Key |
AHEPPHKAWGPZHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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